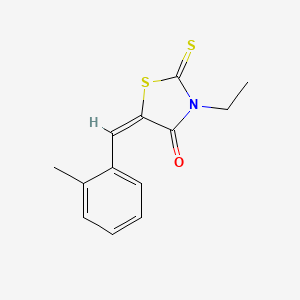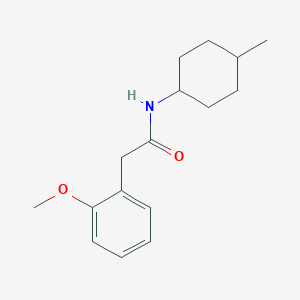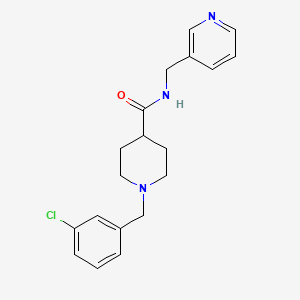
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a methyl group and a thienyl ring substituted with a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Substitution with Methyl Group: The methyl group is introduced to the piperidine ring via alkylation using methyl iodide in the presence of a base such as sodium hydride.
Formation of the Thienyl Ring: The thienyl ring is synthesized through the cyclization of 1,4-dicarbonyl compounds with sulfur.
Substitution with Propyl Group: The propyl group is introduced to the thienyl ring via Friedel-Crafts alkylation using propyl chloride and aluminum chloride as a catalyst.
Coupling of Piperidine and Thienyl Rings: The final step involves coupling the two rings through a carbonyl group, typically using a reagent like oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the methyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Methyl iodide (CH₃I), Sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various alkyl or aryl-substituted derivatives
科学研究应用
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Methylpiperidine: A simpler analog with a piperidine ring substituted with a methyl group.
5-Propyl-3-thiophene: A simpler analog with a thienyl ring substituted with a propyl group.
Uniqueness
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its combined structural features, which confer distinct chemical and biological properties not observed in its simpler analogs. The presence of both the piperidine and thienyl rings, along with their respective substitutions, allows for a broader range of applications and interactions.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-4-13-9-12(10-17-13)14(16)15-7-5-11(2)6-8-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGNIASBJAVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5030461.png)
![1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B5030473.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)
![6-(2,4-Dimethoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione](/img/structure/B5030501.png)
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5030516.png)
![5-chloro-N-[2-(2-methoxyphenoxy)ethyl]-2-nitroaniline](/img/structure/B5030530.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)



